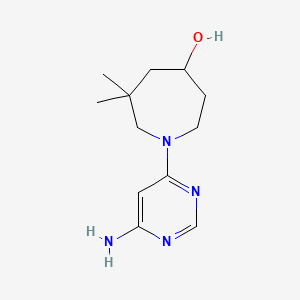![molecular formula C19H25N3O B7438492 (9-ethyl-2,9-diazaspiro[4.5]decan-2-yl)-(1H-indol-5-yl)methanone](/img/structure/B7438492.png)
(9-ethyl-2,9-diazaspiro[4.5]decan-2-yl)-(1H-indol-5-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(9-ethyl-2,9-diazaspiro[4.5]decan-2-yl)-(1H-indol-5-yl)methanone, also known as SP-404, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of (9-ethyl-2,9-diazaspiro[4.5]decan-2-yl)-(1H-indol-5-yl)methanone is not fully understood, but it is believed to act on multiple pathways in the body. It has been shown to inhibit the production of pro-inflammatory cytokines and to activate the immune system's natural killer cells. Additionally, this compound has been found to inhibit the growth of cancer cells and to induce apoptosis, or programmed cell death, in tumor cells.
Biochemical and Physiological Effects
Studies have shown that this compound can reduce inflammation in animal models of arthritis and colitis. It has also been shown to inhibit the growth of cancer cells in vitro and in animal models. In addition, this compound has been found to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using (9-ethyl-2,9-diazaspiro[4.5]decan-2-yl)-(1H-indol-5-yl)methanone in lab experiments is its potential therapeutic applications. However, one limitation is that the mechanism of action is not fully understood, which makes it difficult to design experiments to fully explore its effects. Additionally, the synthesis of this compound is complex and may be difficult to reproduce in a lab setting.
Future Directions
Future research on (9-ethyl-2,9-diazaspiro[4.5]decan-2-yl)-(1H-indol-5-yl)methanone could focus on further exploring its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases. Additionally, research could be done to better understand the mechanism of action and to develop more efficient synthesis methods. Finally, studies could be conducted to determine the safety and efficacy of this compound in human clinical trials.
Conclusion
This compound is a synthetic compound with potential therapeutic applications in the treatment of various diseases. While the mechanism of action is not fully understood, research has indicated that it has anti-inflammatory, anti-tumor, and neuroprotective effects. Further research is needed to fully explore its potential and to develop more efficient synthesis methods.
Synthesis Methods
The synthesis of (9-ethyl-2,9-diazaspiro[4.5]decan-2-yl)-(1H-indol-5-yl)methanone involves the reaction of 5-bromoindole with 9-ethyl-2-azaspiro[4.5]decan-1-one, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained by treating the intermediate with methanesulfonyl chloride and triethylamine.
Scientific Research Applications
(9-ethyl-2,9-diazaspiro[4.5]decan-2-yl)-(1H-indol-5-yl)methanone has been found to have potential therapeutic applications in the treatment of various diseases. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. Research has also indicated that this compound may have neuroprotective effects and could be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
(9-ethyl-2,9-diazaspiro[4.5]decan-2-yl)-(1H-indol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O/c1-2-21-10-3-7-19(13-21)8-11-22(14-19)18(23)16-4-5-17-15(12-16)6-9-20-17/h4-6,9,12,20H,2-3,7-8,10-11,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDQJRUPDRRVOEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC2(C1)CCN(C2)C(=O)C3=CC4=C(C=C3)NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-hydroxy-5-iodo-N-[2-(5-methyl-1,2,4-oxadiazol-3-yl)propan-2-yl]benzamide](/img/structure/B7438411.png)
![N-[(6-methoxynaphthalen-2-yl)methyl]-1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-amine](/img/structure/B7438415.png)
![1-(3-Imidazo[1,2-a]pyridin-8-yl-1,2,4-oxadiazol-5-yl)cyclobutan-1-ol](/img/structure/B7438420.png)
![1-[[(1,6-Dimethylpyrazolo[3,4-d]pyrimidin-4-yl)-methylamino]methyl]cyclopentan-1-ol](/img/structure/B7438440.png)

![N-(2-amino-2-cyclopropylethyl)-3-methylimidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B7438458.png)
![(5S,7R)-2-(2-methoxyethyl)-N-[(4-methoxy-2-methylphenyl)methyl]-5,7-dimethyl-5,7-dihydro-4H-pyrano[3,4-c]pyrazole-3-carboxamide](/img/structure/B7438460.png)
![(5S,7R)-N-[(4,5-dimethyl-1H-imidazol-2-yl)methyl]-2-(2-methoxyethyl)-5,7-dimethyl-5,7-dihydro-4H-pyrano[3,4-c]pyrazole-3-carboxamide](/img/structure/B7438464.png)
![3-[1-[(4-Aminopyrimidin-2-yl)methyl]triazol-4-yl]-1-phenylpropan-1-one](/img/structure/B7438478.png)
![methyl (E)-4-[(2-pyrrolidin-1-ylpyridine-3-carbonyl)amino]but-2-enoate](/img/structure/B7438506.png)
![methyl (E)-4-[(2-ethyl-4-methylquinoline-3-carbonyl)amino]but-2-enoate](/img/structure/B7438512.png)
![methyl (E)-5-[(3-cyclohexyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-7-carbonyl)amino]pent-2-enoate](/img/structure/B7438525.png)
![(2-Aminopyridin-4-yl)-(7,7-dimethyl-2-azabicyclo[4.1.1]octan-2-yl)methanone](/img/structure/B7438530.png)
![6-[2-(hydroxymethyl)-6-methylmorpholin-4-yl]-3H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B7438534.png)